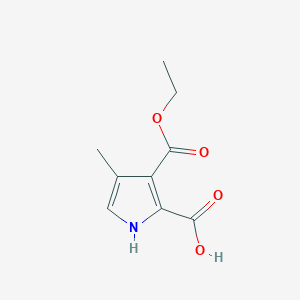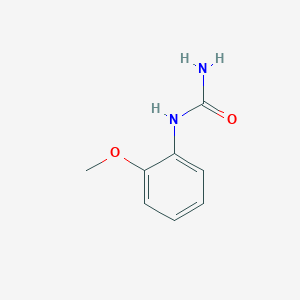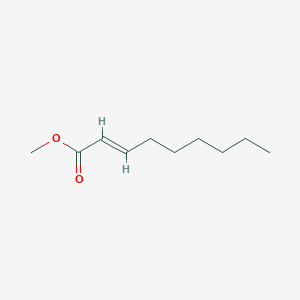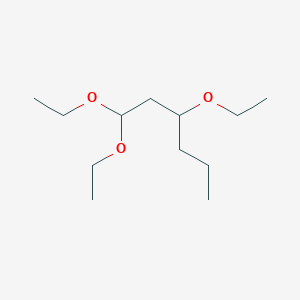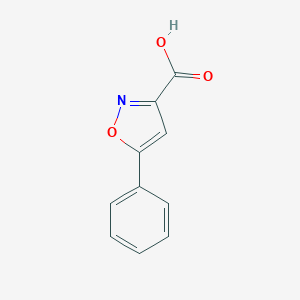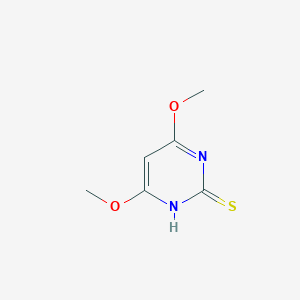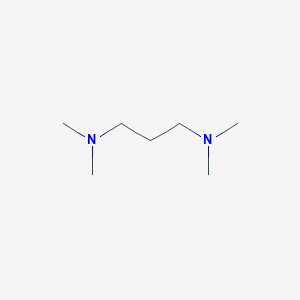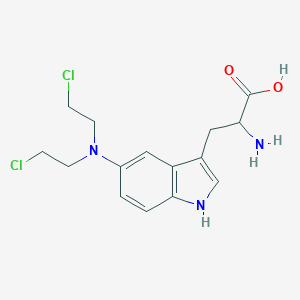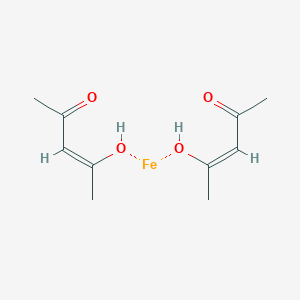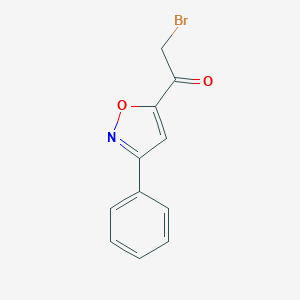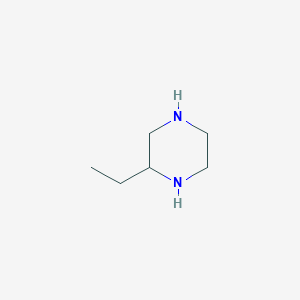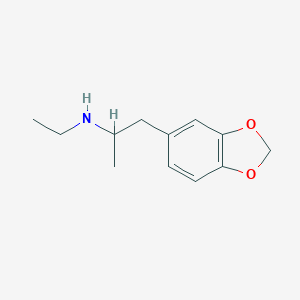
(+/-)-MDEA solution, 1.0 mg/mL in methanol, ampule of 1 mL, certified reference material
概述
描述
. 它以其同理心效应而闻名,这意味着它可以增强同理心和情感亲密感。
准备方法
亚甲二氧乙基安非他明通常由诸如黄樟油或胡椒醛之类的香精油合成 . 合成过程包括多个步骤,包括中间体的形成。 一种常见的方法涉及黄樟油与卤化剂反应形成卤代中间体,然后与胺反应生成亚甲二氧乙基安非他明 . 反应条件通常需要使用强酸或强碱,以及控制温度以确保获得所需产物 .
在工业生产中,亚甲二氧乙基安非他明的合成可能涉及更先进的技术和设备以确保高纯度和高产率。 这可能包括使用自动化反应器、精确温度控制以及色谱等先进的纯化方法 .
化学反应分析
科学研究应用
. 它的同理心效应可以帮助患者打开心扉,更深入地参与治疗过程。 此外,亚甲二氧乙基安非他明因其对社会行为和情绪处理的影响而受到研究 .
在化学领域,亚甲二氧乙基安非他明被用作分析研究中的参考化合物,以开发和验证检测和量化类似物质的方法 . 它还用于药理学研究,以研究精神活性药物的作用机制及其对神经递质系统的影响 .
作用机制
相似化合物的比较
属性
CAS 编号 |
14089-52-2 |
|---|---|
分子式 |
C12H17NO2 |
分子量 |
207.27 g/mol |
IUPAC 名称 |
1-(1,3-benzodioxol-5-yl)-N-ethylpropan-2-amine |
InChI |
InChI=1S/C12H17NO2/c1-3-13-9(2)6-10-4-5-11-12(7-10)15-8-14-11/h4-5,7,9,13H,3,6,8H2,1-2H3 |
InChI 键 |
PVXVWWANJIWJOO-UHFFFAOYSA-N |
SMILES |
CCNC(C)CC1=CC2=C(C=C1)OCO2 |
规范 SMILES |
CCNC(C)CC1=CC2=C(C=C1)OCO2 |
Key on ui other cas no. |
82801-81-8 |
Pictograms |
Irritant |
相关CAS编号 |
82801-81-8 (Parent) 14089-52-2 (parent) 74341-78-9 (hydrochloride) |
同义词 |
(+--)-N-ethyl-alpha-methyl-3,4-(methylenedioxy)phenethylamine (R)-3,4-methylenedioxyethylamphetamine (R)-isomer of 3,4-methylenedioxyethamphetamine (R)-methylenedioxyethylamphetamine (R,S)-N-ethyl-3,4-methylenedioxyamphetamine (S)-3,4-methylenedioxyethylamphetamine (S)-isomer of 3,4-methylenedioxyethamphetamine (S)-methylenedioxyethylamphetamine 1,3-benzodioxole-5-ethanamine, N-ethyl-alpha-methyl- 1,3-benzodioxole-5-ethanamine, N-ethyl-alpha-methyl-, hydrochloride (1:1) 3,4-methylenedioxyethamphetamine 3,4-methylenedioxyethylamphetamine 3,4-methylenedioxyethylamphetamine hydrochloride D-3,4-methylenedioxyethylamphetamine EVE (amphetamine) HCl of 3,4-methylenedioxyethamphetamine MDE (-)- MDE hydrochloride MDE, (+)- MDEA MDEA hydrochloride methylenedioxyethamphetamine methylenedioxyethamphetamine hydrochloride N-ethyl-3,4-methylenedioxyamphetamine N-ethyl-MDA N-MDE |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details


Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

